1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene is an organic compound with the molecular formula C7H4ClF2IO It is a derivative of benzene, characterized by the presence of chlorine, fluorine, iodine, and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene derivative undergoes substitution reactions to introduce the desired functional groups. For instance, starting with a methoxybenzene derivative, chlorination, fluorination, and iodination can be sequentially performed under controlled conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts, optimized reaction conditions, and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted by other nucleophiles or electrophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or halogenating agents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution with a nucleophile like sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-cancer or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the presence of multiple halogens and a methoxy group can influence the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary, but typically involve interactions with enzymes, receptors, or other biomolecules in biological systems.
Comparison with Similar Compounds
1-Chloro-3,5-difluoro-2-methoxybenzene: Lacks the iodine atom, which can affect its reactivity and applications.
1-Chloro-3,5-difluoro-4-iodobenzene: Lacks the methoxy group, influencing its solubility and chemical properties.
1-Chloro-3,5-difluoro-4-iodo-2-methylbenzene:
Uniqueness: 1-Chloro-3,5-difluoro-4-iodo-2-methoxybenzene is unique due to the combination of halogens and a methoxy group on the benzene ring. This unique structure imparts specific chemical properties, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C7H4ClF2IO |
---|---|
Molecular Weight |
304.46 g/mol |
IUPAC Name |
1-chloro-3,5-difluoro-4-iodo-2-methoxybenzene |
InChI |
InChI=1S/C7H4ClF2IO/c1-12-7-3(8)2-4(9)6(11)5(7)10/h2H,1H3 |
InChI Key |
AQRUUDKOQQEZAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1F)I)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.